
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide is a chemical compound with the molecular formula C10H6Br2N4O and a molecular weight of 357.99 g/mol This compound is characterized by the presence of two bromopyridine groups attached to a diazene 1-oxide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide typically involves the reaction of 5-bromopyridine derivatives with diazene compounds under controlled conditions. One common method involves the use of 5-bromopyridine-2-amine as a starting material, which is then reacted with nitrosyl chloride (NOCl) to form the desired diazene 1-oxide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazene 1-oxide group to other functional groups.
Substitution: The bromine atoms in the pyridine rings can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyridine rings .
Aplicaciones Científicas De Investigación
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide involves its interaction with molecular targets through its diazene 1-oxide and bromopyridine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: This compound is a high-performing green oxidizer with applications in rocket propellants.
1,2-Bis(3,4-dinitropyrazol-1-yl)diazene: Known for its use in energetic materials and solid composite propellants.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H6Br2N4O |
|---|---|
Peso molecular |
357.99 g/mol |
Nombre IUPAC |
(5-bromopyridin-2-yl)-(5-bromopyridin-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C10H6Br2N4O/c11-7-1-3-9(13-5-7)15-16(17)10-4-2-8(12)6-14-10/h1-6H |
Clave InChI |
NZWOFTGBAKFSPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)N=[N+](C2=NC=C(C=C2)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



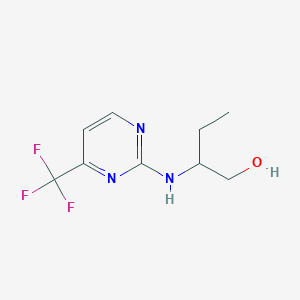
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
![N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14911792.png)
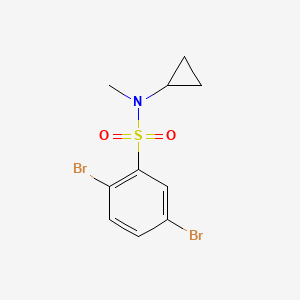
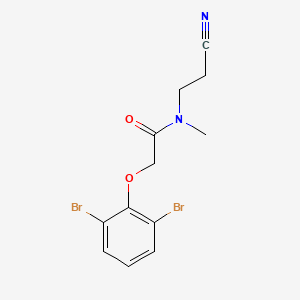

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
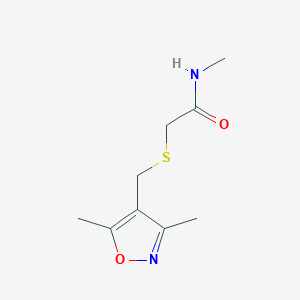
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)

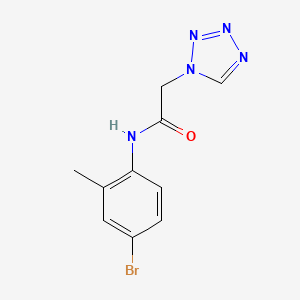
![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)

